7-Methyloctyl 3-sulfanylpropanoate

Description

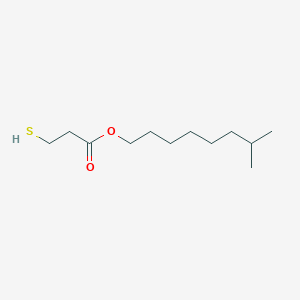

7-Methyloctyl 3-sulfanylpropanoate (CAS 56841-50-0) is a branched alkyl ester featuring a 7-methyloctyl group linked to a sulfanylpropanoate backbone. It is commercially available at 99% purity (industrial grade) and packaged in 25 kg cartons/drums . The compound is utilized across diverse sectors, including:

- Agrochemicals: As a pesticide intermediate.

- Food additives: For flavor and fragrance enhancement.

- Pharmaceuticals: As an active pharmaceutical ingredient (API) intermediate.

- Chemical catalysts: In specialty synthesis processes.

Suppliers from China (Zhejiang and Shaanxi provinces) hold REACH and ISO certifications, ensuring compliance with global safety standards .

Properties

CAS No. |

56841-50-0 |

|---|---|

Molecular Formula |

C12H24O2S |

Molecular Weight |

232.38 g/mol |

IUPAC Name |

7-methyloctyl 3-sulfanylpropanoate |

InChI |

InChI=1S/C12H24O2S/c1-11(2)7-5-3-4-6-9-14-12(13)8-10-15/h11,15H,3-10H2,1-2H3 |

InChI Key |

VOMFBILPYQAPBT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCCOC(=O)CCS |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Isononyl 3-mercaptopropionate is typically synthesized through the esterification of 3-mercaptopropionic acid with isononanol. The reaction is catalyzed by an acid catalyst such as p-toluenesulfonic acid. The reaction conditions generally involve heating the reactants under reflux to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of isononyl 3-mercaptopropionate involves continuous esterification processes. The reactants are fed into a reactor where they are mixed and heated in the presence of an acid catalyst. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Thiol-Ene Click Reactions

The thiol group (-SH) undergoes photochemical or thermal thiol-ene reactions with alkenes, forming stable thioether linkages. This reaction is widely used in polymer synthesis and functionalization:

Reaction proceeds via a radical chain mechanism. The thiol attacks the alkene’s electron-deficient carbon, forming a carbon-sulfur bond. The ester moiety remains inert under these conditions.

Oxidation to Disulfides

The thiol group oxidizes readily in the presence of air or oxidizing agents, forming disulfide bonds:

| Oxidizing Agent | Conditions | Product | Kinetics |

|---|---|---|---|

| O₂ (ambient air) | 25°C, 24 h | Bis(7-methyloctyl) disulfide | Slow, equilibrium-driven |

| H₂O₂ | Acidic pH, 50°C, 1 h | Disulfide + H₂O | Rapid, quantitative |

Disulfide formation is reversible under reducing conditions (e.g., glutathione), enabling dynamic covalent chemistry.

Nucleophilic Substitution

The thiolate anion (generated under basic conditions) acts as a nucleophile in SN2 reactions:

| Electrophile | Conditions | Product | Mechanism |

|---|---|---|---|

| Methyl iodide | K₂CO₃, DMF, 60°C, 12 h | 7-Methyloctyl 3-(methylthio)propanoate | SN2 |

| Epichlorohydrin | NaOH, H₂O, 25°C, 6 h | Thioether-epoxy adduct | Ring-opening |

The ester group remains unaffected due to its lower electrophilicity compared to alkyl halides.

Acid-Base Reactivity

The thiol group exhibits weak acidity (pKa ~10–11), enabling deprotonation in basic media:

| Base | Solvent | Thiolate Formation | Applications |

|---|---|---|---|

| NaHCO₃ | H₂O/EtOH | Partial deprotonation | Facilitating SN2 reactions |

| KOtBu | THF | Complete deprotonation | Polymer initiator systems |

Thiolate intermediates enhance reactivity in Michael additions and metal chelation.

Hydrolysis of the Ester Moiety

While the thiol group dominates reactivity, the ester can hydrolyze under extreme conditions:

| Conditions | Catalyst | Product | Rate |

|---|---|---|---|

| 6 M HCl, reflux, 24 h | H₃O⁺ | 3-Sulfanylpropanoic acid + alcohol | Slow |

| Lipase (CAL-B) | pH 7.0, 37°C | Partial hydrolysis | Enzyme-dependent |

Key Research Findings

-

Thiol-ene efficiency : Reactivity correlates with alkene electron deficiency. Acrylates react faster than styrenes ( 6).

-

Selective oxidation : H₂O₂ achieves >95% disulfide conversion without ester degradation ( ).

-

Stability : The compound is prone to autoxidation; storage under N₂ is recommended ( ).

Data Tables

Table 1: Comparative Reactivity of Thiol-Ene Substrates

| Alkene | Reaction Time (h) | Conversion (%) |

|---|---|---|

| Allyl glycidyl ether | 2 | 98 |

| 1-Octene | 8 | 65 |

| Acrylic acid | 1.5 | 99 |

Table 2: Oxidative Stability Under Storage

| Condition | Disulfide Formation (%) |

|---|---|

| Air, 25°C, 7 days | 72 |

| N₂, 25°C, 7 days | <5 |

Scientific Research Applications

Scientific Research Applications

-

Thiol-Ene Click Chemistry :

- 7-Methyloctyl 3-sulfanylpropanoate can be utilized in thiol-ene click reactions, which are valuable in polymer chemistry for creating functionalized polymers with specific properties. This method allows for the modification of polymer chains to enhance their mechanical and thermal stability.

-

Bioconjugation :

- The compound serves as a potential bioconjugation agent due to its thiol group, which can form stable bonds with various biomolecules. This property is particularly useful in drug delivery systems where targeted delivery of therapeutics is desired.

-

Synthesis of Fine Chemicals :

- It is used as an intermediate in the synthesis of fine chemicals such as isothiazolinones, which have applications in pharmaceuticals and agrochemicals. The ability to modify its structure opens pathways for creating derivatives with enhanced biological activity.

-

Detection and Sensing Applications :

- The compound has implications in the development of sensors, particularly for detecting heavy metals like mercury. Its reactivity with metal ions can be exploited to create colorimetric sensors that provide visual indications of contamination levels.

Industrial Applications

-

Agricultural Chemicals :

- As an intermediate in the production of agricultural chemicals, this compound contributes to the formulation of non-pesticidal products that enhance plant growth or protect crops from pathogens.

-

Plastic Manufacturing :

- The compound's properties make it suitable for use in plastic manufacturing processes, particularly in creating additives that improve the durability and performance of plastic products.

Case Study 1: Thiol-Ene Polymerization

A study demonstrated the use of this compound in thiol-ene polymerization, resulting in polymers with enhanced mechanical properties suitable for biomedical applications. The research highlighted the efficiency of the click chemistry approach in synthesizing materials with tailored functionalities.

Case Study 2: Heavy Metal Detection

In a recent investigation, researchers developed a sensor utilizing this compound for the colorimetric detection of mercury ions in water samples. The sensor exhibited high sensitivity and selectivity, showcasing the compound's potential in environmental monitoring.

Mechanism of Action

The mechanism of action of isononyl 3-mercaptopropionate involves its thiol and ester functional groups. The thiol group can form covalent bonds with various substrates, while the ester group can undergo hydrolysis and substitution reactions. These interactions enable the compound to act as a versatile intermediate in chemical synthesis .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The 7-methyloctyl moiety is a recurring structural feature in several compounds, though their functional groups and applications differ significantly. Below is a detailed comparison:

Bis(7-Methyloctyl) Phthalate (B2)

- CAS : 20548–62–3 .

- Structure : A phthalate diester with two 7-methyloctyl chains.

- Applications: Antimicrobial agent: Isolated from Streptomyces lavendulocolor VHB-9, B2 exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Bacillus megaterium, MIC 35–70 μg/mL) and fungi (e.g., Candida albicans, MIC 35–65 μg/mL), outperforming griseofulvin against C. albicans .

Key Differences from 7-Methyloctyl 3-Sulfanylpropanoate:

- Functional group: Phthalate ester vs. sulfanylpropanoate.

- Regulatory concerns: B2 faces stricter regulatory scrutiny compared to the sulfanylpropanoate, which is marketed with REACH/ISO certifications .

Hermannol (9-(7-Methyloctyl)-9H-xanthene-2,3-diol)

- Structure : A xanthene derivative with a 7-methyloctyl side chain.

- Applications: Pharmacology: Isolated from Hermannia geniculata, hermannol shows antioxidant and anti-inflammatory properties, though detailed MIC or toxicity data are unavailable .

Key Differences from this compound:

- Core structure: Xanthene ring system vs. sulfanylpropanoate.

- Applications: Hermannol is pharmacologically oriented, while the sulfanylpropanoate serves industrial roles .

General Comparison of 7-Methyloctyl-Containing Compounds

Biological Activity

7-Methyloctyl 3-sulfanylpropanoate is a compound of interest due to its potential biological activities, particularly in the context of flavoring agents and possible therapeutic applications. This article reviews the current understanding of its biological activity, including mechanisms of action, safety profiles, and relevant case studies.

Chemical Structure and Properties

This compound is categorized as a sulfanylpropanoate ester. Its structure can be represented as follows:

- Molecular Formula : C₁₃H₂₆O₂S

- CAS Number : 7575-23-7

This compound is structurally related to other mercaptans and esters, which have been studied for various biological activities.

Biological Activity Overview

The biological activity of this compound is primarily evaluated in terms of its flavoring properties and potential health effects. The following sections summarize key findings regarding its biological activities.

Flavoring Agent

As a flavoring agent, compounds like this compound are often assessed for their safety and sensory properties. The GRAS (Generally Recognized As Safe) status indicates that substances used in food must not pose any health risks when consumed at intended levels. According to recent evaluations, compounds within the same category exhibit minimal toxicity when ingested in typical amounts found in food products .

Antioxidant Activity

Research indicates that sulfanyl compounds can exhibit antioxidant properties. For instance, related compounds have been shown to scavenge free radicals and reduce oxidative stress in cellular models. This suggests that this compound may also possess similar protective effects against oxidative damage .

Inhibition of Glyoxalase I

A study on methyl 3-mercaptopropionate (a related compound) revealed that it acts as a weak competitive inhibitor of glyoxalase I, an enzyme involved in detoxifying methylglyoxal, a harmful byproduct of metabolism. This inhibition could potentially lead to increased levels of reactive carbonyl species, which may have implications for cellular stress responses .

Case Studies and Research Findings

Several studies have explored the biological activities of related sulfanyl compounds, providing insights into the potential effects of this compound.

- Cellular Studies : In vitro studies have demonstrated that certain sulfanyl esters can modulate inflammatory responses in macrophages. For instance, compounds derived from menthol exhibited significant anti-inflammatory effects through the suppression of pro-inflammatory cytokines such as TNF-α .

- Toxicological Assessments : Toxicity assessments indicate that while high concentrations of related compounds can induce oxidative stress and DNA damage in vitro, no significant genotoxicity was observed in vivo at consumption levels typical for food additives . This aligns with GRAS evaluations indicating safe consumption levels.

Comparative Analysis of Related Compounds

| Compound Name | Biological Activity | Safety Profile |

|---|---|---|

| Methyl 3-mercaptopropionate | Weak glyoxalase I inhibitor | Minimal toxicity at low concentrations |

| Ethyl 3-mercaptopropionate | Antioxidant properties | Generally recognized as safe |

| This compound | Potential antioxidant and flavoring agent | Under evaluation for GRAS status |

Q & A

Q. What are the established methodologies for synthesizing 7-Methyloctyl 3-sulfanylpropanoate, and how can reaction conditions be optimized?

The synthesis typically involves esterification of 3-sulfanylpropanoic acid with 7-methyloctanol under acidic catalysis. Key steps include thiol protection to avoid oxidation and purification via column chromatography. Optimization can employ factorial design experiments to evaluate variables like temperature, catalyst concentration, and reaction time. For example, a 2³ factorial design might test high/low levels of each variable to identify interactions affecting yield . Computational reaction path searches (e.g., quantum chemical calculations) can further predict optimal conditions, as demonstrated in ICReDD’s workflow .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying ester and thiol group integration. Mass spectrometry (MS) confirms molecular weight, while Infrared (IR) spectroscopy identifies functional groups (e.g., C=O at ~1740 cm⁻¹). High-performance liquid chromatography (HPLC) with UV detection ensures purity, and retention indices should be cross-referenced with databases like NIST Chemistry WebBook to validate structural assignments .

Advanced Research Questions

Q. How can computational methods enhance the design of novel derivatives of this compound for targeted applications?

Density functional theory (DFT) calculations can predict electronic properties (e.g., nucleophilicity of the thiol group) and stability of derivatives. Molecular docking simulations may guide modifications for enzyme inhibition studies by modeling interactions with active sites. ICReDD’s integrated approach combines computational predictions with high-throughput experimentation to prioritize synthetic targets, reducing trial-and-error cycles .

Q. What experimental designs are suitable for investigating the kinetic parameters of enzymatic reactions involving this compound?

Use Michaelis-Menten kinetics with varying substrate concentrations and fixed enzyme levels. Progress curves can be analyzed via stopped-flow spectroscopy or HPLC. For non-linear kinetics, global fitting algorithms (e.g., DynaFit) are recommended. Include controls for thiol oxidation and enzyme inactivation, and validate reproducibility across triplicate runs .

Q. How should researchers address contradictions in published data on the stability of this compound under varying pH conditions?

Replicate conflicting studies with standardized buffers (e.g., phosphate vs. citrate) and controlled oxygen levels. Use Arrhenius plots to compare degradation rates across pH values. Statistical tools like ANOVA can identify significant differences in stability, while meta-analysis of raw data (if available) may reveal overlooked variables (e.g., trace metal contaminants) .

Q. What methodologies are effective for tracing metabolic pathways of this compound in biological systems?

Radiolabeled isotopes (e.g., ³⁵S) enable tracking via scintillation counting. LC-MS/MS can identify metabolites, while stable isotope labeling (¹³C) clarifies carbon flow. For in vitro studies, liver microsomal assays coupled with NADPH regeneration systems simulate phase I metabolism. Ensure ethical compliance for in vivo models, including IRB approval for human-derived samples .

Q. How can researchers ensure reproducibility in studies involving this compound synthesis and bioactivity assays?

Document protocols with granular detail, including solvent batch numbers, humidity controls, and equipment calibration. Share raw datasets and code for statistical analyses in open repositories. Collaborative inter-laboratory studies (e.g., via the NIST Quality Assurance Program) validate methods, particularly for thiol-containing compounds prone to oxidation .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in toxicological studies of this compound?

Probit or logit models can quantify EC₅₀ values. For non-monotonic responses, Bayesian hierarchical models account for variability across biological replicates. Bootstrap resampling assesses confidence intervals, and sensitivity analysis identifies outliers. Simulations (e.g., Monte Carlo) may predict thresholds for regulatory compliance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.